Cas no 532965-67-6 (Benzaldehyde, 3-methyl-2-(1-methylethoxy)-)

Benzaldehyde, 3-methyl-2-(1-methylethoxy)-, is a specialized aromatic aldehyde characterized by its unique structural features, including a methyl substitution at the 3-position and an isopropoxy group at the 2-position of the benzene ring. This compound is of interest in organic synthesis due to its reactive aldehyde functionality and sterically influenced ether moiety, which can impart selectivity in chemical transformations. Its structure makes it a potential intermediate for pharmaceuticals, agrochemicals, or flavor and fragrance applications. The isopropoxy group may enhance solubility in nonpolar media, while the aldehyde group offers versatility for further derivatization, such as condensation or reduction reactions.
Benzaldehyde, 3-methyl-2-(1-methylethoxy)- structure
532965-67-6 structure
Product Name:Benzaldehyde, 3-methyl-2-(1-methylethoxy)-
CAS No:532965-67-6
MF:C11H14O2
MW:178.227663516998
MDL:MFCD23699166
CID:357615
PubChem ID:49874521
Update Time:2025-06-29

Benzaldehyde, 3-methyl-2-(1-methylethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 3-methyl-2-(1-methylethoxy)-
    • 3-methyl-2-propan-2-yloxybenzaldehyde
    • SCHEMBL1598490
    • MVYBGIGBXXPTOD-UHFFFAOYSA-N
    • MFCD23699166
    • 532965-67-6
    • 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde
    • DTXSID70678836
    • CS-0196304
    • 2-Isopropoxy-3-methylbenzaldehyde
    • AKOS000111535
    • A1-28920
    • 3-methyl-2-isopropoxybenzaldehyde
    • E92649
    • MDL: MFCD23699166
    • Inchi: 1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3
    • InChI Key: MVYBGIGBXXPTOD-UHFFFAOYSA-N
    • SMILES: O(C1C(C=O)=CC=CC=1C)C(C)C

Computed Properties

  • Exact Mass: 178.09942
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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Benzaldehyde, 3-methyl-2-(1-methylethoxy)- Suppliers

Amadis Chemical Company Limited
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(CAS:532965-67-6)Benzaldehyde, 3-methyl-2-(1-methylethoxy)-
Order Number:A1165268
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:24
Price ($):275.0
Email:sales@amadischem.com

Additional information on Benzaldehyde, 3-methyl-2-(1-methylethoxy)-

Benzaldehyde, 3-methyl-2-(1-methylethoxy)- (CAS No. 532965-67-6): A Comprehensive Overview

Benzaldehyde, 3-methyl-2-(1-methylethoxy)-, identified by its CAS number 532965-67-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, belonging to the benzaldehyde family, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a subject of interest in various scientific studies.

The molecular structure of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- consists of a benzene ring substituted with a formyl group at the 1-position, a methyl group at the 3-position, and an isobutoxy group at the 2-position. This specific arrangement imparts distinct reactivity and functionality, making it a versatile building block for more complex molecules. The presence of the aldehyde group (CHO) at the 1-position allows for further functionalization via condensation, oxidation, or reduction reactions, while the isobutoxy side chain contributes to its solubility and interaction with biological systems.

In recent years, Benzaldehyde, 3-methyl-2-(1-methylethoxy)- has garnered attention in the field of medicinal chemistry due to its potential applications in drug development. Researchers have been exploring its utility as a precursor in synthesizing novel pharmacophores that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The compound's ability to undergo various chemical transformations makes it an attractive candidate for designing molecules with tailored biological activities.

One of the most compelling aspects of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- is its role in the synthesis of natural product analogs. By leveraging its structural framework, scientists have been able to create derivatives that mimic the bioactive scaffolds found in plants and microorganisms. These analogs often display enhanced efficacy or reduced toxicity compared to their natural counterparts, making them promising candidates for further development into therapeutic agents.

The chemical reactivity of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- also makes it a valuable tool in polymer science. Its ability to participate in cross-linking reactions allows for the creation of novel polymers with improved mechanical properties and thermal stability. These materials find applications in various industries, including coatings, adhesives, and advanced materials for electronics.

Recent advancements in computational chemistry have further highlighted the importance of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- as a key intermediate. Molecular modeling studies have demonstrated its potential as a scaffold for designing molecules with specific binding affinities to target proteins. By integrating experimental data with computational predictions, researchers can optimize the structure of Benzaldehyde, 3-methyl-2-(1-methylethoxy)--based compounds to enhance their pharmacological properties.

The synthesis of Benzaldehyde, 3-methyl-2-(1-methylethoxy)- typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by formylation and subsequent functional group transformations. These methods highlight the compound's versatility and its suitability for large-scale production when required.

In conclusion, Benzaldehyde, 3-methyl-2-(1-methylethoxy)- (CAS No. 532965-67-6) is a multifaceted compound with significant applications in pharmaceuticals, polymer science, and materials engineering. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop novel materials and therapeutics. As scientific understanding continues to evolve, the potential applications of this compound are likely to expand even further.

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Amadis Chemical Company Limited
(CAS:532965-67-6)Benzaldehyde, 3-methyl-2-(1-methylethoxy)-
A1165268
Purity:99%
Quantity:1g
Price ($):275.0
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